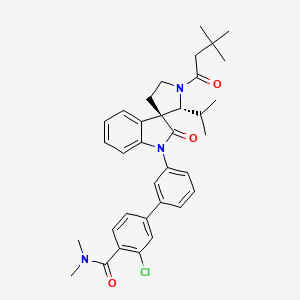

LXR agonist 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H40ClN3O3 |

|---|---|

Molecular Weight |

586.2 g/mol |

IUPAC Name |

2-chloro-4-[3-[(2'R,3R)-1'-(3,3-dimethylbutanoyl)-2-oxo-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1-yl]phenyl]-N,N-dimethylbenzamide |

InChI |

InChI=1S/C35H40ClN3O3/c1-22(2)31-35(17-18-38(31)30(40)21-34(3,4)5)27-13-8-9-14-29(27)39(33(35)42)25-12-10-11-23(19-25)24-15-16-26(28(36)20-24)32(41)37(6)7/h8-16,19-20,22,31H,17-18,21H2,1-7H3/t31-,35-/m1/s1 |

InChI Key |

KHCXJRUQXRBLME-CYEXUTLASA-N |

Isomeric SMILES |

CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |

Canonical SMILES |

CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Liver X Receptor (LXR) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Liver X Receptors (LXRα and LXRβ) are ligand-activated nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose homeostasis. Acting as cellular cholesterol sensors, they respond to elevated levels of oxysterols by forming a heterodimer with the Retinoid X Receptor (RXR) and binding to LXR Response Elements (LXREs) in the promoter regions of target genes. This transcriptional activation initiates a cascade of events aimed at reducing cellular cholesterol levels, including promoting reverse cholesterol transport and inhibiting inflammation. These properties have made LXRs attractive therapeutic targets for atherosclerosis, dyslipidemia, and inflammatory diseases. This technical guide provides an in-depth overview of the discovery and synthesis of LXR agonists, focusing on the widely used non-steroidal agonists T0901317 and GW3965. It includes a detailed description of the LXR signaling pathway, a summary of agonist activity, comprehensive experimental protocols for key assays, and an outline of the synthetic chemistry strategies employed.

The Liver X Receptor (LXR) Signaling Pathway

The two LXR isoforms, LXRα (NR1H3) and LXRβ (NR1H2), are activated by endogenous oxysterols, which are oxidized derivatives of cholesterol.[1][2] Upon ligand binding, LXRs undergo a conformational change, release corepressor proteins, and form a permissive heterodimer with RXR.[3] This LXR/RXR complex then binds to LXREs, typically direct repeats of the sequence AGGTCA separated by four nucleotides (DR-4), in the promoter regions of target genes.[1]

Key LXR target genes are central to lipid metabolism and inflammation and include:

-

ATP-binding cassette (ABC) transporters (ABCA1, ABCG1): These transporters are crucial for the first step of reverse cholesterol transport, facilitating the efflux of excess cholesterol from peripheral cells, such as macrophages in the arterial wall, to high-density lipoprotein (HDL) particles.[4]

-

Apolipoprotein E (ApoE): A key protein involved in the transport of lipids.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of fatty acid and triglyceride synthesis in the liver. Activation of LXRα in the liver strongly induces SREBP-1c, which can lead to hepatic steatosis (fatty liver) and hypertriglyceridemia, a major challenge in the development of LXR agonists.

-

Cytochrome P450 7A1 (CYP7A1): The rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver (in rodents).

LXRs also exert potent anti-inflammatory effects by transrepressing the expression of pro-inflammatory genes in macrophages.

Discovery of LXR Agonists: A Workflow

The identification of novel LXR agonists typically follows a multi-stage screening cascade designed to identify potent and selective compounds with desirable pharmacological profiles. The process begins with high-throughput screening (HTS) of large compound libraries, followed by a series of secondary and tertiary assays to confirm activity, determine selectivity, and assess functional effects in cellular and in vivo models.

Key Synthetic LXR Agonists and In Vitro Activity

Two of the most extensively studied non-steroidal LXR agonists are T0901317 and GW3965. These compounds have been instrumental as chemical probes to elucidate the physiological roles of LXR activation.

| Compound | Type | LXRα EC50 (nM) | LXRβ EC50 (nM) | Notes | References |

| T0901317 | Dual Agonist | ~20 - 50 | ~50 | Potent dual agonist, but also activates other nuclear receptors like FXR and PXR. | |

| GW3965 | Dual Agonist | 190 | 30 | More selective for LXRs than T0901317. Widely used in preclinical in vivo studies. | |

| ATI-111 | Steroidal Agonist | ~60 | ~700 | A potent steroidal LXRα agonist. |

EC50 values are approximate and can vary based on the specific assay conditions.

Synthesis of Representative LXR Agonists

The chemical synthesis of non-steroidal LXR agonists often involves multi-step sequences to construct the core scaffolds and introduce functional groups critical for receptor binding and activation.

Synthesis of GW3965

GW3965 was identified through the parallel array synthesis of tertiary amines. The general synthetic strategy involves solid-phase synthesis utilizing a Rink amide resin. The key steps include the coupling of a phenolic acid, followed by alkylation, and finally a reductive amination to install the tertiary amine moiety.

Synthesis of T0901317

T0901317, chemically known as N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]-benzenesulfonamide, is a potent sulfonamide-based LXR agonist. Its synthesis involves the formation of the key sulfonamide bond between a substituted aniline and benzenesulfonyl chloride, followed by the introduction of the hexafluoroisopropanol group.

Detailed Experimental Protocols

LXR Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for identifying LXR agonists by measuring their ability to activate transcription from an LXR-responsive promoter.

Objective: To quantify the dose-dependent activation of LXRα or LXRβ by a test compound.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

DMEM medium supplemented with 10% FBS, 1% glutamine, and 1% penicillin/streptomycin

-

Expression vectors: pCMV-hLXRα or pCMV-hLXRβ

-

Reporter plasmid: pGL3-LXREx3-TK-Luc (containing tandem repeats of an LXRE driving luciferase expression)

-

Internal control vector: pCMV-β-galactosidase or a Renilla luciferase vector

-

Transfection reagent (e.g., Lipofectamine 2000 or calcium phosphate)

-

Test compounds (dissolved in DMSO)

-

Positive control: T0901317 or GW3965

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells in each well with the LXR expression vector (LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 16-24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or controls (e.g., 0.1% final DMSO concentration). Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the cells for an additional 24 hours at 37°C and 5% CO₂.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding passive lysis buffer.

-

Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the activity of the internal control (e.g., β-galactosidase or Renilla luciferase).

-

Data Analysis: Normalize the firefly luciferase activity to the internal control activity for each well. Calculate the fold activation relative to the vehicle (DMSO) control. Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ability of a ligand to promote the interaction between the LXR Ligand Binding Domain (LBD) and a coactivator peptide.

Objective: To determine the potency (EC₅₀) of a test compound in promoting the LXR/coactivator peptide interaction.

Materials:

-

GST-tagged LXR-LBD (α or β isoform)

-

Terbium (Tb)-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

384-well low-volume plates

-

TR-FRET-capable plate reader (e.g., with 340 nm excitation and dual emission detection at ~495 nm and ~520 nm)

Protocol:

-

Compound Plating: Dispense test compounds in a serial dilution format into the 384-well plate.

-

Reagent Preparation: Prepare a 2X solution of GST-LXR-LBD and a 2X solution of the Fluorescein-coactivator peptide/Tb-anti-GST antibody mix in assay buffer.

-

Assay Assembly: Add the GST-LXR-LBD solution to the wells containing the compounds. Following a brief pre-incubation, add the peptide/antibody mix to all wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Plate Reading: Read the plate on a TR-FRET reader. The instrument will excite the Terbium donor at ~340 nm and measure emission at ~495 nm (Terbium) and ~520 nm (Fluorescein, FRET signal).

-

Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well. Plot the ratio against the compound concentration and fit the curve to determine the EC₅₀ value.

Cholesterol Efflux Assay

This functional assay measures the capacity of LXR agonists to promote the removal of cholesterol from cells, typically macrophages, which is a key anti-atherogenic process.

Objective: To measure the effect of LXR agonists on the rate of cholesterol efflux from cultured macrophages to an extracellular acceptor.

Materials:

-

Macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages

-

RPMI-1640 medium with 10% FBS

-

[³H]-cholesterol or a fluorescent cholesterol analog

-

Test LXR agonist and positive control (e.g., GW3965)

-

Cholesterol acceptor: Apolipoprotein A-I (ApoA-I) or HDL

-

Serum-free medium (e.g., RPMI-1640 + 0.2% BSA)

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer (e.g., 0.1 M NaOH or isopropanol)

Protocol:

-

Cell Plating: Seed macrophages in 24- or 48-well plates and allow them to adhere.

-

Cholesterol Labeling: Incubate the cells for 24-48 hours with medium containing [³H]-cholesterol to label the intracellular cholesterol pools.

-

Equilibration and Treatment: Wash the cells to remove excess label. Incubate the cells for 18-24 hours in serum-free medium containing the test LXR agonist or controls. This step allows the label to equilibrate among intracellular pools and induces the expression of LXR target genes like ABCA1.

-

Efflux: Replace the medium with fresh serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Incubate for 4-6 hours.

-

Sample Collection:

-

Medium: Collect the medium from each well, which contains the effluxed cholesterol.

-

Cells: Wash the remaining cells in the wells and lyse them to release the intracellular cholesterol.

-

-

Quantification:

-

Measure the radioactivity (for [³H]-cholesterol) or fluorescence in an aliquot of the medium and the cell lysate.

-

-

Data Analysis: Calculate the percent cholesterol efflux as: % Efflux = [Counts in Medium / (Counts in Medium + Counts in Cells)] * 100 Compare the % efflux in agonist-treated cells to vehicle-treated cells.

Conclusion and Future Directions

The discovery of potent synthetic LXR agonists like T0901317 and GW3965 has been pivotal in understanding the role of LXR signaling in health and disease. These compounds have demonstrated significant anti-atherosclerotic and anti-inflammatory effects in numerous preclinical models. However, their therapeutic development has been hampered by the LXRα-mediated induction of SREBP-1c in the liver, leading to hypertriglyceridemia and hepatic steatosis.

Current research efforts are focused on developing next-generation LXR modulators that can dissociate the beneficial effects on reverse cholesterol transport from the adverse lipogenic effects. Strategies include the development of LXRβ-selective agonists, partial agonists, or tissue-selective agonists that preferentially activate LXR in macrophages and the intestine while avoiding hepatic activation. The continued integration of medicinal chemistry, structural biology, and sophisticated pharmacological screening will be essential to unlock the full therapeutic potential of targeting the LXR pathway.

References

- 1. N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide | C17H12F9NO3S | CID 447912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T0901317 | CAS:293754-55-9 | Liver X receptor agonist,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

The Role of Liver X Receptor (LXR) Agonists in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1] As intracellular cholesterol sensors, LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol.[1][2] Activation of LXRs by natural or synthetic agonists initiates a complex transcriptional network aimed at mitigating cellular cholesterol overload. This is primarily achieved by promoting reverse cholesterol transport (RCT), a pathway that facilitates the efflux of excess cholesterol from peripheral tissues back to the liver for excretion.[3] Synthetic LXR agonists have demonstrated significant anti-atherosclerotic effects in preclinical models, highlighting their therapeutic potential.[4] However, their clinical development has been hampered by the concurrent activation of lipogenic pathways, leading to hypertriglyceridemia and hepatic steatosis. This technical guide provides an in-depth overview of the molecular mechanisms by which LXR agonists modulate cholesterol homeostasis, presents key quantitative data from seminal studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Signaling Pathways in LXR-Mediated Cholesterol Homeostasis

LXR agonists exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding event transcriptionally activates a suite of genes involved in cholesterol efflux, transport, and excretion, while also influencing cholesterol biosynthesis and uptake.

Reverse Cholesterol Transport (RCT)

A primary atheroprotective mechanism of LXR agonists is the enhancement of RCT. This process is initiated by the transcriptional upregulation of key ATP-binding cassette (ABC) transporters.

-

ABCA1 and ABCG1: LXR activation robustly induces the expression of ABCA1 and ABCG1 in macrophages and other peripheral cells. ABCA1 facilitates the efflux of cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles. ABCG1 promotes cholesterol efflux to more mature HDL particles. This action is crucial for removing cholesterol from foam cells within atherosclerotic plaques.

-

Apolipoprotein E (ApoE): LXR agonists also increase the expression of ApoE, a key apolipoprotein involved in the transport of lipids and a ligand for lipoprotein receptors in the liver, further contributing to RCT.

Intestinal Cholesterol Absorption and Biliary Excretion

LXRs play a significant role in regulating whole-body cholesterol balance by controlling both absorption in the intestine and excretion from the liver.

-

ABCG5 and ABCG8: In the liver and intestine, LXR agonists upregulate the expression of the heterodimeric transporters ABCG5 and ABCG8. These transporters are critical for promoting the secretion of cholesterol from hepatocytes into the bile and for limiting cholesterol absorption by enterocytes.

-

Niemann-Pick C1-like 1 (NPC1L1): LXR activation can indirectly inhibit the intestinal absorption of cholesterol by reducing the expression of NPC1L1, the primary transporter responsible for dietary and biliary cholesterol uptake in the small intestine.

Regulation of Lipogenesis

A major challenge in the therapeutic application of LXR agonists is their potent induction of lipogenesis, primarily in the liver.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): LXRα is a direct and potent activator of the SREBF1c gene, which encodes the master transcriptional regulator of fatty acid synthesis, SREBP-1c. SREBP-1c, in turn, activates a cascade of genes involved in fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). This leads to increased hepatic triglyceride production and VLDL secretion, resulting in hypertriglyceridemia.

Cholesterol Uptake and Biosynthesis

LXR activation also influences the cellular uptake of cholesterol and its endogenous synthesis.

-

Inducible Degrader of the LDL Receptor (IDOL): LXRs control the post-transcriptional degradation of the Low-Density Lipoprotein Receptor (LDLR) by inducing the expression of IDOL, an E3 ubiquitin ligase. IDOL targets the LDLR for degradation, thereby reducing the uptake of LDL cholesterol into cells. This effect can unfortunately lead to an increase in plasma LDL-cholesterol levels, particularly in primates.

-

Cholesterol Biosynthesis: The effect of LXR agonists on cholesterol biosynthesis is complex. While LXR activation promotes cholesterol efflux, which can lead to a compensatory increase in cholesterol synthesis, some studies suggest that LXRα can also directly repress the expression of key cholesterologenic enzymes, such as HMG-CoA reductase, under certain conditions.

Signaling Pathway and Workflow Diagrams

References

- 1. Synthetic LXR Agonist Suppresses Endogenous Cholesterol Biosynthesis and Efficiently Lowers Plasma Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Liver X Receptor (LXR) Agonists in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear transcription factors that play a pivotal role in regulating cholesterol, lipid, and carbohydrate metabolism. Initially recognized as key regulators of cholesterol homeostasis, LXRs have emerged as significant modulators of glucose metabolism, presenting both therapeutic opportunities and challenges for the treatment of metabolic diseases like type 2 diabetes. Synthetic LXR agonists, such as T0901317 and GW3965, have been instrumental in elucidating these functions. This technical guide provides an in-depth analysis of the effects of LXR agonists on glucose metabolism, detailing the underlying signaling pathways, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used. It aims to serve as a comprehensive resource for researchers and professionals in the field of metabolic drug discovery.

Introduction to Liver X Receptors (LXRs)

LXRs function as "cholesterol sensors" that respond to elevated levels of oxysterols, the endogenous ligands for LXRs.[1] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2] This action modulates the transcription of genes involved in a wide array of metabolic processes. While LXRβ is ubiquitously expressed, LXRα is predominantly found in metabolic tissues such as the liver, adipose tissue, intestines, and macrophages.[3] This differential expression pattern contributes to the tissue-specific effects of LXR activation. The administration of potent synthetic LXR agonists has been shown to improve glucose tolerance and insulin sensitivity in various rodent models of insulin resistance and diabetes.[4][5] These beneficial effects are attributed to a coordinated regulation of gene expression in the liver and adipose tissue. However, the therapeutic development of LXR agonists has been severely hampered by their potent lipogenic side effects, including hypertriglyceridemia and hepatic steatosis, which are primarily mediated by the induction of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

LXR-Mediated Regulation of Hepatic Glucose Metabolism

The liver is a central organ for maintaining glucose homeostasis. LXR activation exerts an anti-diabetic effect on the liver primarily by suppressing glucose production (gluconeogenesis) and promoting glucose utilization.

2.1. Signaling Pathways in the Liver

LXR agonists modulate hepatic glucose metabolism through two main mechanisms:

-

Suppression of Gluconeogenesis: LXR activation leads to the transcriptional repression of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). This effect is largely indirect and has been linked to the downregulation of the transcriptional coactivator PGC-1α (Peroxisome Proliferator-Activated Receptor γ Coactivator-1α), a master regulator of the gluconeogenic program. Studies in LXRα-null mice suggest this effect is primarily mediated by the LXRα isoform. Additionally, the LXR agonist T0901317 has been shown to suppress the expression of the Glucocorticoid Receptor (GR), which further contributes to the inhibition of PEPCK.

-

Induction of Glucokinase: LXR agonists induce the expression of Glucokinase (GCK), the enzyme responsible for the first, rate-limiting step of glycolysis in the liver. This enhances hepatic glucose uptake and utilization.

2.2. Quantitative Data: Hepatic Gene Expression

| LXR Agonist | Animal Model | Treatment | Target Gene | Fold Change vs. Control | Reference |

| GW3965 | C57BL/6 Mice | 20 mg/kg/day, 3 days | Glucokinase | ~2.5-fold increase | |

| GW3965 | C57BL/6 Mice | 20 mg/kg/day, 3 days | PGC-1α | ~50% decrease | |

| GW3965 | C57BL/6 Mice | 20 mg/kg/day, 3 days | PEPCK | ~40% decrease | |

| GW3965 | C57BL/6 Mice | 20 mg/kg/day, 3 days | G6Pase | ~30% decrease | |

| T0901317 | db/db Mice | Chronic | PEPCK mRNA | Significant inhibition | |

| T0901317 | db/db Mice | Chronic | GR mRNA | Marked decrease |

2.3. Experimental Protocol: In Vivo Gene Expression Analysis

-

Animal Model: 10-week-old female C57BL/6 mice (n=9 per group).

-

Treatment: Mice were administered the LXR agonist GW3965 (20 mg/kg body weight per day) or vehicle via oral gavage for 3 consecutive days.

-

Tissue Collection: Following treatment, mice were fasted for 12 hours. Livers were then harvested, and total RNA was isolated.

-

Analysis: Gene expression levels were quantified using real-time quantitative PCR (RT-qPCR) assays. The average expression for each group was calculated and presented relative to the vehicle-treated control group.

LXR-Mediated Regulation of Adipose Tissue Glucose Metabolism

Adipose tissue is a critical site for peripheral glucose disposal. In rodent models, LXR activation enhances glucose uptake in adipocytes, but this effect appears to be reversed in humans.

3.1. Signaling Pathways in Adipose Tissue

-

Rodent Models: In murine adipocytes, LXR agonists directly induce the expression of the insulin-sensitive glucose transporter, GLUT4 (encoded by the SLC2A4 gene). The GLUT4 promoter has been identified as a direct transcriptional target for the LXR/RXR heterodimer. This upregulation of GLUT4 is expected to promote peripheral glucose uptake from the circulation into fat cells.

-

Human Adipocytes: In stark contrast to findings in mice, studies using primary human adipocytes from overweight individuals show that LXR activation with GW3965 impairs insulin-stimulated glucose uptake. This negative effect is not due to a change in SLC2A4 gene expression but rather to an impairment of GLUT4 translocation to the plasma membrane. The proposed mechanism involves the transcriptional suppression of key genes in the insulin signaling cascade, including AKT2, SORBS1 (CAP), and CAV1 (Caveolin-1).

References

- 1. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of liver X receptor improves glucose tolerance through coordinate regulation of glucose metabolism in liver and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Antidiabetic action of a liver x receptor agonist mediated by inhibition of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver X receptor agonist treatment attenuates cardiac dysfunction in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Isoform Selectivity: A Technical Guide to LXRα vs. LXRβ Agonist Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are critical nuclear receptors that govern cholesterol homeostasis, lipid metabolism, and inflammatory responses. While activation of LXRs holds immense therapeutic potential for diseases such as atherosclerosis, Alzheimer's disease, and cancer, the clinical progression of pan-LXR agonists has been hampered by adverse effects, primarily hepatic steatosis and hypertriglyceridemia. These undesirable effects are largely attributed to the activation of LXRα in the liver. Consequently, the development of LXRβ-selective agonists has emerged as a key strategy to uncouple the beneficial anti-inflammatory and cholesterol efflux effects from the detrimental lipogenic activities. This technical guide provides an in-depth analysis of LXRα and LXRβ isoform selectivity, presenting quantitative data for various LXR agonists, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to LXR Isoforms and the Rationale for Selectivity

LXRα and LXRβ share significant sequence homology, particularly within their DNA-binding and ligand-binding domains (approximately 78% homology in the ligand-binding domain)[1][2]. Despite this similarity, their tissue distribution and physiological roles are distinct. LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, intestines, and macrophages[1][3][4]. In contrast, LXRβ is ubiquitously expressed.

The lipogenic side effects of LXR activation, such as increased fatty acid and triglyceride synthesis, are primarily mediated by LXRα's regulation of the sterol regulatory element-binding protein-1c (SREBP-1c) in the liver. This has led to the hypothesis that selective activation of LXRβ could retain the therapeutic benefits of LXR agonism, such as promoting reverse cholesterol transport and suppressing inflammation, while minimizing the risk of hepatic steatosis. The development of LXRβ-selective agonists is therefore a major focus in the field of LXR-targeted drug discovery.

LXR Signaling Pathways

LXRs function as ligand-activated transcription factors. Upon binding to an agonist, such as an oxysterol or a synthetic compound, the LXR undergoes a conformational change. This promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins. LXRs form a heterodimer with the Retinoid X Receptor (RXR), and this LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

Canonical LXR Agonist Signaling Pathway

The canonical pathway involves the activation of gene transcription. In an unliganded state, the LXR/RXR heterodimer is bound to the LXRE and associated with a co-repressor complex, which actively represses gene expression. Ligand binding induces a conformational change in the LXR, leading to the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which then initiates the transcription of target genes.

LXR Transrepression Pathway

In addition to transactivation, LXRs can also repress the expression of inflammatory genes. This process, known as transrepression, does not involve direct binding of the LXR/RXR heterodimer to an LXRE. Instead, the liganded LXR interferes with the activity of other signaling pathways, such as the NF-κB pathway, to suppress the transcription of pro-inflammatory genes.

References

An In-depth Technical Guide to LXR Agonist Downstream Target Genes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core downstream target genes of Liver X Receptor (LXR) agonists, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core LXR Signaling Pathway

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol, lipid, and glucose homeostasis. Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs), typically characterized by a direct repeat of the AGGTCA sequence separated by four nucleotides (DR-4), located in the promoter regions of their target genes. This binding event initiates the recruitment of coactivator proteins and subsequent transcriptional activation, leading to the expression of genes that govern critical metabolic and inflammatory pathways.

Quantitative Data on LXR Target Gene Expression

The activation of LXRs by synthetic agonists, such as T0901317 and GW3965, leads to significant changes in the expression of a wide array of downstream target genes. The following tables summarize the quantitative effects of these agonists on key target genes involved in cholesterol transport and lipogenesis in various cell types.

Table 1: LXR Agonist EC50 Values for Target Gene Induction

| Agonist | Receptor | Target Gene | Cell Type/System | EC50 (nM) | Reference |

| GW3965 | hLXRα | - | Reporter Assay | 190 | [1][2] |

| hLXRβ | - | Reporter Assay | 30 | [1][2] | |

| T0901317 | LXRα | - | Reporter Assay | ~60 | [3] |

| LXRβ | - | Reporter Assay | ~600 | ||

| ATI-111 | LXRα | - | Reporter Assay | ~60 | |

| LXRβ | - | Reporter Assay | ~700 |

Table 2: Fold Change in LXR Target Gene Expression in Macrophages

| Agonist | Concentration (µM) | Target Gene | Fold Change (vs. Vehicle) | Cell Type | Reference |

| T0901317 | 1 | ABCA1 | ~15 | THP-1 Macrophages | |

| 1 | SREBP-1c | ~6 | THP-1 Macrophages | ||

| GW3965 | 1 | ABCA1 | Robust Induction | Peritoneal Macrophages | |

| 1 | SREBP-1c | Robust Induction | Peritoneal Macrophages |

Table 3: Fold Change in LXR Target Gene Expression in Hepatocytes

| Agonist | Concentration (µM) | Target Gene | Fold Change (vs. Vehicle) | Cell Type | Reference |

| T0901317 | 10 | ABCA1 | ~2.5 | HepG2 | |

| 10 | SREBP-1c | ~4 | HepG2 | ||

| 10 | FAS | ~3.5 | HepG2 | ||

| 10 | SCD-1 | ~3 | HepG2 | ||

| GW3965 | 10 | ABCA1 | ~2.5 | HepG2 | |

| 10 | SREBP-1c | ~3.5 | HepG2 | ||

| 10 | FAS | ~3 | HepG2 | ||

| 10 | SCD-1 | ~2.5 | HepG2 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study LXR agonist-mediated gene regulation.

Quantitative Real-Time PCR (qRT-PCR) for LXR Target Gene Expression

This protocol is designed for the quantification of LXR target gene mRNA levels in cultured cells treated with LXR agonists.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HepG2 or THP-1 macrophages) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

-

Treat cells with the desired concentrations of LXR agonist (e.g., T0901317 or GW3965) or vehicle (DMSO) for a specified duration (typically 18-24 hours).

2. RNA Isolation:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well using 1 ml of a suitable RNA lysis reagent (e.g., TRIzol or RNeasy Lysis Buffer).

-

Isolate total RNA according to the manufacturer's protocol.

-

Elute RNA in nuclease-free water.

3. RNA Quantification and Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers, following the manufacturer's instructions.

5. qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

-

Primer Sequences (Human):

-

ABCA1: Fwd: 5'-TGGACACCTACATGCGTCGCAA-3', Rev: 5'-CAAGGATGTGGCATGAGCCTGT-3'

-

SREBP-1c: (PrimerBank ID 14161491a1)

-

GAPDH: Fwd: 5'-GCGGGGCCAAGAGGGTCATCAT-3', Rev: 5'-GCTTTCTCCAGGCGGCAGGTCAG-3'

-

-

Perform the qRT-PCR using a real-time PCR instrument with a typical cycling program:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

Melt curve analysis (for SYBR Green)

-

6. Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.

-

The fold change in gene expression is calculated as 2-ΔΔCt.

Luciferase Reporter Assay for LXR Activity

This assay measures the transcriptional activity of LXR in response to agonist treatment.

1. Plasmid Constructs:

-

LXR Expression Vector: A mammalian expression vector encoding the full-length human LXRα or LXRβ.

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter driving the expression of firefly luciferase (e.g., 3X-LXRE-luc).

-

Control Plasmid: A plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.

2. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HepG2) in 24- or 48-well plates.

-

Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

3. Agonist Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the LXR agonist or vehicle.

-

Incubate the cells for another 18-24 hours.

4. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction by dividing the normalized luciferase activity of the agonist-treated samples by that of the vehicle-treated samples.

-

Plot the fold induction against the agonist concentration to determine the EC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liver X Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

LXR Agonist 2: A Deep Dive into Inflammatory Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Endogenous oxysterols serve as their natural ligands, and the activation of LXRs by synthetic agonists has garnered significant attention for its therapeutic potential in a range of inflammatory and metabolic diseases.[1][4] This technical guide provides an in-depth analysis of the mechanisms by which LXR agonists, with a focus on synthetic agonists like T0901317 and GW3965, modulate inflammatory response pathways. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of LXR-Mediated Anti-Inflammatory Action

LXR agonists exert their anti-inflammatory effects through several distinct and sometimes overlapping mechanisms. The primary modes of action include the transrepression of pro-inflammatory genes, interference with key inflammatory signaling pathways such as NF-κB, and modulation of inflammasome activity.

Transrepression of Pro-inflammatory Genes

A central mechanism by which LXR agonists suppress inflammation is through the transrepression of genes encoding cytokines, chemokines, and other pro-inflammatory mediators. This process does not typically involve direct binding of the LXR/RXR heterodimer to DNA. Instead, upon ligand binding, LXR undergoes SUMOylation, a post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are attached. This modification enables the recruitment of a multi-protein co-repressor complex to the promoters of inflammatory genes, thereby inhibiting their transcription. This effectively blocks the expression of genes such as those for IL-6, IL-1β, TNFα, and inducible nitric oxide synthase (iNOS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. LXR agonists have been shown to potently inhibit this pathway. One of the key mechanisms is by preventing the degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, the LXR agonist prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its DNA-binding activity and the subsequent transcription of pro-inflammatory target genes. Studies have demonstrated that LXR agonists can significantly inhibit lipopolysaccharide (LPS)-induced NF-κB DNA-binding activity in microglia.

Another recently elucidated mechanism involves the regulation of MyD88 mRNA alternative splicing. The LXR agonist T0901317 has been shown to increase the level of a short, inhibitory splice variant of MyD88 (MyD88-S) by down-regulating the splicing factor SF3A1. This leads to a subsequent reduction in NF-κB-mediated inflammation.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. LXR agonists have been identified as potent suppressors of NLRP3 inflammasome activation. They achieve this by inhibiting several key steps in the activation process, including the production of mitochondrial reactive oxygen species (mtROS), caspase-1 cleavage, and ASC oligomerization. This inhibitory effect has been observed both in vitro and in vivo, with LXR agonists preventing NLRP3-dependent peritonitis in animal models.

Quantitative Data on the Effects of LXR Agonists

The following tables summarize quantitative data from various studies on the effects of LXR agonists on gene expression and inflammatory markers.

Table 1: Effect of LXR Agonists on Gene Expression in Macrophages

| Gene | LXR Agonist | Cell Type | Fold Change vs. Control | Reference |

| ABCA1 | APD (1 µmol/L) | Human monocyte-derived macrophages | 4-fold increase | |

| ABCG1 | APD (1 µmol/L) | Human monocyte-derived macrophages | 17-fold increase | |

| ABCA1 | GW3965 | Mouse small intestine | 8-fold increase | |

| ABCA1 | GW3965 | Mouse peripheral macrophages | 7-fold increase |

Table 2: Effect of LXR Agonist GW3965 on Gene Expression in Mouse Liver

| Gene | Fold Change vs. Vehicle | Reference |

| ABCA1 | 2-fold increase | |

| ABCG1 | 3-fold increase | |

| ABCG5 | 2-fold increase | |

| ABCG8 | 1.7-fold increase | |

| CYP7A1 | 2-fold increase | |

| SREBP1c | 3-fold increase |

Table 3: Effect of LXR Agonist T0901317 on Inflammatory Markers

| Inflammatory Marker | Model | Treatment | Effect | Reference |

| Neutrophil Influx (BALF) | Mouse model of LPS-induced lung inflammation | T0901317 (50 mg/kg/day for 5 days) | Significant reduction | |

| Atherosclerotic Lesion Size | Hamster model of atherosclerosis | T0901317 | 35% reduction | |

| Plasma Triglycerides | Hamster model of atherosclerosis | T0901317 | 3-fold increase |

Key Signaling Pathway Diagrams

Caption: LXR agonist-mediated transrepression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by LXR agonists.

Caption: LXR agonist-mediated suppression of the NLRP3 inflammasome.

Detailed Experimental Protocols

In Vitro Macrophage Inflammation Assay

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

LXR Agonist Treatment: Cells are pre-treated with a synthetic LXR agonist (e.g., T0901317 at 1-10 µM or GW3965 at 1 µM) or vehicle (DMSO) for a specified period (e.g., 12-24 hours).

-

Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined duration (e.g., 4-24 hours) to induce an inflammatory response.

-

Analysis of Inflammatory Markers:

-

Gene Expression: RNA is isolated, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory genes (e.g., Il6, Tnf, Nos2) and LXR target genes (e.g., Abca1, Abcg1).

-

Protein Levels: Supernatants are collected to measure cytokine secretion by ELISA. Cell lysates are prepared for Western blot analysis to determine the protein levels of signaling molecules (e.g., phosphorylated p65, IκBα).

-

NF-κB Activity: Nuclear extracts are prepared to assess NF-κB DNA-binding activity using an electrophoretic mobility shift assay (EMSA) or a commercially available transcription factor activity assay.

-

In Vivo Model of LPS-Induced Lung Inflammation

-

Animal Model: C57BL/6 mice are used.

-

LXR Agonist Administration: Mice are treated with an LXR agonist (e.g., TO-901317 at 50 mg/kg per day) or vehicle by oral gavage for a period of 5 days.

-

Induction of Inflammation: On the final day of treatment, mice are exposed to aerosolized LPS to induce lung inflammation.

-

Analysis:

-

Bronchoalveolar Lavage (BAL): At various time points post-LPS exposure (e.g., 4, 6, and 24 hours), BAL is performed to collect fluid and cells from the lungs. Total and differential cell counts are performed to quantify neutrophil influx.

-

Cytokine Analysis: Cytokine and chemokine levels in the BAL fluid are measured by ELISA.

-

Myeloperoxidase (MPO) Assay: Lung homogenates are used to measure MPO activity as a quantitative marker of neutrophil infiltration.

-

In Vivo Reverse Cholesterol Transport Assay

-

Animal Model: C57BL/6 mice or other relevant strains (e.g., LDLR-/-).

-

LXR Agonist Administration: Mice are administered an LXR agonist (e.g., GW3965 at 10 mg/kg, twice daily) or vehicle by oral gavage for 10 days.

-

Tracer Injection: Macrophages (e.g., J774 cells) labeled with a radioactive cholesterol tracer (e.g., [3H]cholesterol) are injected into the mice.

-

Sample Collection and Analysis: Over a 48-hour period, feces and plasma are collected to measure the excretion of the radioactive tracer. At the end of the experiment, the liver is harvested to quantify gene expression of LXR target genes (e.g., Abca1, Abcg1, Cyp7a1) by qRT-PCR to confirm target engagement.

Conclusion and Future Directions

LXR agonists have demonstrated potent anti-inflammatory effects across a variety of preclinical models. Their ability to simultaneously promote reverse cholesterol transport and suppress key inflammatory pathways makes them attractive therapeutic candidates for diseases with both metabolic and inflammatory components, such as atherosclerosis. However, the clinical development of LXR agonists has been hampered by side effects, most notably the induction of hepatic steatosis and hypertriglyceridemia, which are primarily mediated by LXRα.

Future research is focused on developing next-generation LXR modulators that can separate the beneficial anti-inflammatory and cholesterol efflux properties from the adverse lipogenic effects. Strategies include the development of LXRβ-selective agonists, tissue-selective agonists, and transrepression-selective agonists. A deeper understanding of the intricate signaling networks governed by LXRs will be paramount to successfully harnessing their therapeutic potential for inflammatory diseases.

References

- 1. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver X Receptor: Crosstalk Node for the Signaling of Lipid Metabolism, Carbohydrate Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

LXR Agonist Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis.[1][2] Activated by endogenous oxysterols, these ligand-dependent transcription factors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to modulate their expression.[2][3] The role of LXRs in controlling pathways related to lipid metabolism and inflammation has made them attractive therapeutic targets for a range of diseases, including atherosclerosis, dyslipidemia, and certain cancers.[3]

LXRα is predominantly expressed in metabolic tissues such as the liver, intestines, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. This differential expression pattern has significant implications for the physiological and pathological roles of each isoform. Notably, the activation of LXRα is associated with the undesirable side effect of increased hepatic lipogenesis, leading to hypertriglyceridemia. Consequently, a major focus of LXR-targeted drug discovery has been the development of LXRβ-selective agonists or partial agonists that retain the beneficial effects on reverse cholesterol transport and inflammation while minimizing lipogenic activity.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for several key classes of LXR agonists. It is intended to serve as a resource for researchers and drug development professionals working in this area. The guide summarizes quantitative data for various chemical scaffolds, details the experimental protocols for key assays used to characterize LXR agonists, and provides visual representations of the LXR signaling pathway and experimental workflows.

LXR Signaling Pathway

Upon binding to an agonist, LXRs undergo a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators. This activated LXR/RXR heterodimer then binds to LXREs in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and those involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c).

Figure 1: LXR Agonist Signaling Pathway.

Structure-Activity Relationship of LXR Agonists

The development of synthetic LXR agonists has led to the identification of several distinct chemical scaffolds with varying potencies and isoform selectivities. This section explores the SAR of prominent LXR agonist classes.

Non-steroidal Agonists: T0901317 and GW3965 Analogs

T0901317 and GW3965 are well-characterized, potent, non-steroidal LXR agonists that have been instrumental in elucidating the physiological roles of LXRs. However, their clinical utility has been hampered by their potent induction of hepatic lipogenesis, largely attributed to LXRα activation.

T0901317 is a high-affinity pan-LXR agonist with an EC50 of approximately 20 nM for LXRα. It also displays activity at the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), which may contribute to its biological profile.

GW3965 is another potent dual LXR agonist with EC50 values of 190 nM for hLXRα and 30 nM for hLXRβ. It is considered more LXR-selective than T0901317.

| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Notes | Reference(s) |

| T0901317 | ~20 | - | Potent pan-agonist, also activates FXR and PXR. | |

| GW3965 | 190 | 30 | Potent dual agonist with some selectivity for LXRβ. |

Indole Derivatives

A series of 1H-indol-1-yl tertiary amine LXR agonists has been developed, demonstrating potent agonistic activity. SAR studies on this class have provided insights into the structural requirements for potent LXR activation.

| Compound/Modification | LXRα EC50 (nM) | LXRβ EC50 (nM) | Key SAR Observations | Reference(s) |

| Lead Indole | 50 | 50 | Potent dual agonist activity. | |

| N-alkylation | Variable | Variable | The nature of the N-alkyl substituent significantly impacts potency. | |

| Arylhydrazone substitution | Variable | Variable | Modifications to this group can modulate activity, with some analogs showing high potency. |

Quinoline and Cinnoline Derivatives

Quinolines and cinnolines represent another important class of LXR agonists. Research in this area has focused on achieving LXRβ selectivity. Studies have shown that 4-phenyl-cinnoline/quinolines with specific substitutions on the phenyl ring exhibit good binding selectivity for LXRβ over LXRα.

| Compound/Modification | LXRα Binding (Ki, nM) | LXRβ Binding (Ki, nM) | Functional Activity | Reference(s) |

| Lead Quinoline | >1000 | 250 | LXRβ selective binding. | |

| 2',3'-disubstituted benzyloxy | High | Low | Improved LXRβ selectivity. | |

| 1-Me-7-indole methoxy | High | Low | Maintained LXRβ selectivity and good ABCA1 induction. |

Biphenyl Imidazole Derivatives

The biphenyl imidazole scaffold has been explored to develop LXRβ-selective agonists with reduced lipogenic potential. Optimization of this series has led to compounds with robust LXRβ activity and low partial LXRα agonism.

| Compound | LXRα Ki (nM) | LXRβ Ki (nM) | LXRα % Efficacy | LXRβ % Efficacy | hWBA ABCA1 EC50 (nM) | Reference(s) |

| Agonist 5 | - | - | - | - | 1200 | |

| Agonist 10 | - | - | 29 | 83 | 57 | |

| Agonist 15 | 19 | 12 | 20 | 88 | 9 |

N-Acylthiadiazoline Derivatives

N-Acylthiadiazolines have been identified as a class of LXR agonists with selectivity for the LXRβ subtype. These compounds have been shown to induce cholesterol efflux from macrophages with full efficacy, despite their modest potency, highlighting the potential for developing LXRβ-selective modulators.

| Compound/Modification | LXRα Activity | LXRβ Activity | Key SAR Observations | Reference(s) |

| Lead N-Acylthiadiazoline | Low | Moderate | Demonstrates LXRβ selectivity. | |

| Stereochemistry | - | - | The stereochemistry at the thiadiazoline ring is crucial for activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of LXR agonists.

LanthaScreen® TR-FRET LXR Coactivator Assay

This assay measures the ability of a test compound to promote the interaction between the LXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

Figure 2: LanthaScreen® TR-FRET Assay Workflow.

Materials:

-

LanthaScreen™ TR-FRET LXR Coactivator Assay Kit (containing LXR-LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide)

-

Test compounds

-

Assay buffer

-

384-well black microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the LXR-LBD to each well of the 384-well plate.

-

Add the test compound dilutions to the wells.

-

Prepare a detection mix containing the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer.

-

Add the detection mix to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at 340 nm and emission at 495 nm (terbium emission) and 520 nm (FRET signal).

-

Calculate the emission ratio (520 nm / 495 nm) for each well.

-

Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activation of LXR in response to a test compound.

Figure 3: Luciferase Reporter Assay Workflow.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Cell culture medium and supplements

-

LXR expression plasmid (LXRα or LXRβ)

-

Luciferase reporter plasmid containing LXREs

-

Control plasmid expressing Renilla luciferase

-

Transfection reagent

-

Test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log of the compound concentration and fit the data to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay quantifies the mRNA levels of LXR target genes in cells treated with a test compound.

Materials:

-

Cell line of interest (e.g., macrophages, hepatocytes)

-

Cell culture reagents

-

Test compounds

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed cells in a multi-well plate and treat with test compounds for a specified period (e.g., 24 hours).

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up qPCR reactions containing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Run the qPCR reactions on a qPCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Conclusion

The development of LXR agonists continues to be an active area of research, driven by the therapeutic potential of modulating lipid metabolism and inflammation. A thorough understanding of the structure-activity relationships of different chemical scaffolds is essential for the rational design of novel LXR modulators with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a foundation for the robust characterization of these compounds. Future efforts will likely focus on the development of LXRβ-selective agonists and tissue-specific modulators to harness the therapeutic benefits of LXR activation while minimizing unwanted side effects.

References

Endogenous Ligands for the Liver X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1] Initially classified as orphan receptors, the discovery of endogenous oxygenated cholesterol derivatives, known as oxysterols, as their natural ligands has deorphanized them and illuminated a key signaling pathway in metabolic regulation.[1][2] This technical guide provides an in-depth overview of the core endogenous ligands for LXRs, presenting quantitative binding and activation data, detailed experimental methodologies for their characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of LXR biology and the development of novel therapeutics targeting these receptors.

Introduction to Liver X Receptors (LXRs)

There are two isoforms of LXR: LXRα and LXRβ. LXRα is predominantly expressed in the liver, intestines, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[3] LXRs form obligate heterodimers with the Retinoid X Receptor (RXR).[1] This LXR/RXR heterodimer can be activated by either LXR or RXR agonists. Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and subsequent binding to LXR Response Elements (LXREs) in the promoter regions of target genes. This initiates the transcription of genes involved in a variety of metabolic processes, most notably reverse cholesterol transport, lipogenesis, and inflammation.

Key Endogenous LXR Ligands

The primary endogenous ligands for LXRs are oxysterols, which are enzymatic or non-enzymatic oxidation products of cholesterol. Additionally, an intermediate in the cholesterol biosynthesis pathway, desmosterol, has been identified as a significant endogenous LXR ligand.

The most well-characterized endogenous LXR agonists include:

-

22(R)-hydroxycholesterol: An intermediate in steroid hormone synthesis.

-

24(S)-hydroxycholesterol: Abundantly produced in the brain.

-

25-hydroxycholesterol: A potent regulator of LXR-mediated pathways.

-

27-hydroxycholesterol: Produced in macrophages in response to cholesterol loading.

-

24(S),25-epoxycholesterol: A unique oxysterol produced in a shunt of the mevalonate pathway.

-

Desmosterol: The immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis.

-

Cholestenoic acid: A metabolite of 27-hydroxycholesterol.

Quantitative Analysis of Endogenous Ligand Activity

The affinity and potency of endogenous ligands for LXRα and LXRβ can be quantified using various biochemical and cell-based assays. The dissociation constant (Kd) or inhibition constant (Ki) is a measure of binding affinity, while the half-maximal effective concentration (EC50) reflects the potency of the ligand in activating the receptor.

Table 1: Binding Affinities (Ki) of Endogenous Oxysterols for LXRα and LXRβ

| Ligand | LXRα Ki (nM) | LXRβ Ki (nM) |

| 22(R)-hydroxycholesterol | 380 | 400 |

| 24(S)-hydroxycholesterol | 110 | 140 |

| 24(S),25-epoxycholesterol | 200 | 220 |

Data sourced from Janowski et al., 1999. Ki values were determined using a scintillation proximity assay.

Table 2: Potency (EC50) of Endogenous Ligands for LXR Activation

| Ligand | LXRα EC50 (µM) | LXRβ EC50 (µM) | Assay Type |

| 24(S)-hydroxycholesterol | 4 | 3 | Reporter Gene Assay |

| Cholestenoic acid | 0.2 | >5 | Reporter Gene Assay |

| Cholestenoic acid | 0.3 | - | Coactivator Recruitment |

Data for 24(S)-hydroxycholesterol sourced from Abcam (ab146205). Data for cholestenoic acid sourced from Song & Liao, 2000. Note that assay conditions can influence EC50 values.

LXR Signaling Pathway

Upon binding of an endogenous ligand, LXR undergoes a conformational change, dissociates from corepressor proteins, and recruits coactivator proteins. The LXR/RXR heterodimer then binds to LXREs in the promoter regions of target genes, activating their transcription.

Caption: LXR signaling pathway upon endogenous ligand activation.

Experimental Protocols

Characterizing the interaction of endogenous ligands with LXRs requires a suite of specialized assays. Below are detailed methodologies for key experiments.

Ligand Binding Assay: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that measures the binding of a radiolabeled ligand to a receptor without the need for a separation step.

Principle: The LXR protein is immobilized on a scintillant-containing bead. When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the bead, allowing the emitted beta particles from the radioisotope to stimulate the scintillant and produce light. Unbound radioligand in solution is too far away to cause a signal.

Materials:

-

Recombinant LXRα or LXRβ protein (e.g., GST-tagged)

-

SPA beads (e.g., Protein A-coated)

-

Radiolabeled LXR ligand (e.g., [3H]-T0901317)

-

Unlabeled endogenous ligands for competition assay

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Bead-Receptor Coupling: Incubate the SPA beads with an antibody against the receptor's tag (e.g., anti-GST) for 1-2 hours at room temperature. Wash the beads to remove unbound antibody. Then, incubate the antibody-coated beads with the recombinant LXR protein for 2-3 hours at 4°C.

-

Assay Setup: In a microplate, add the bead-receptor complex, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled endogenous ligand (for competition).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Detection: Measure the light emission from each well using a scintillation counter.

-

Data Analysis: Plot the scintillation counts against the concentration of the unlabeled ligand. The data is then fitted to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Coactivator Recruitment Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ligand-dependent interaction between LXR and a coactivator peptide.

Principle: LXR is tagged with a donor fluorophore (e.g., Terbium cryptate) and a coactivator peptide is tagged with an acceptor fluorophore (e.g., fluorescein). When the ligand induces the interaction between LXR and the coactivator, the two fluorophores are brought into close proximity, allowing for FRET to occur. The FRET signal is measured over time.

Materials:

-

Tagged LXR protein (e.g., GST-LXR-LBD)

-

Tagged coactivator peptide (e.g., Fluorescein-SRC1)

-

Antibody against the LXR tag labeled with the donor fluorophore (e.g., Tb-anti-GST)

-

Endogenous ligands

-

Assay buffer

-

Microplates (e.g., 384-well)

-

TR-FRET plate reader

Procedure:

-

Assay Mix Preparation: Prepare a master mix containing the tagged LXR protein, the donor-labeled antibody, and the acceptor-labeled coactivator peptide in the assay buffer.

-

Ligand Addition: Dispense the assay mix into the microplate wells. Add varying concentrations of the endogenous ligand to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).

-

Detection: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot this ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Transcriptional Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate LXR-mediated gene transcription.

Principle: Cells are co-transfected with an LXR expression plasmid and a reporter plasmid containing the luciferase gene under the control of an LXRE. When a ligand activates LXR, the receptor binds to the LXRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of LXR.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

LXRα or LXRβ expression plasmid

-

Luciferase reporter plasmid with an LXRE

-

Transfection reagent

-

Cell culture medium and supplements

-

Endogenous ligands

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Plate the cells in a multi-well plate. The next day, co-transfect the cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Ligand Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of the endogenous ligand.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent to the lysate.

-

Detection: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity (e.g., to total protein concentration or to a co-transfected control plasmid). Plot the normalized activity against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: A typical experimental workflow for characterizing endogenous LXR ligands.

Conclusion

The identification and characterization of endogenous LXR ligands, primarily oxysterols and desmosterol, have been instrumental in understanding the physiological roles of these nuclear receptors in metabolic regulation. The quantitative data and experimental protocols presented in this guide provide a foundational framework for researchers to further investigate LXR biology and explore its therapeutic potential. The continued study of these endogenous signaling molecules will undoubtedly pave the way for the development of novel and more selective LXR modulators for the treatment of metabolic diseases such as atherosclerosis and dyslipidemia.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays of LXR Agonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver X receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2] As ligand-activated transcription factors, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[3][4] Endogenous ligands for LXRs include oxysterols, which are oxidized derivatives of cholesterol.[1] The development of synthetic LXR agonists, such as T0901317 and GW3965, has been instrumental in elucidating LXR signaling pathways and exploring their therapeutic potential for conditions like atherosclerosis and inflammatory diseases.

These application notes provide detailed protocols for key in vitro cell culture assays to characterize the activity of a novel LXR agonist, referred to herein as "LXR Agonist 2". The assays described are fundamental for determining the potency and efficacy of new LXR agonists and understanding their effects on target gene expression and cellular function.

LXR Signaling Pathway

LXR agonists initiate a signaling cascade that leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation. Upon entering the cell, the LXR agonist binds to the ligand-binding domain of an LXR/RXR heterodimer. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and subsequent initiation of transcription of target genes containing LXREs in their promoter regions. Key target genes upregulated by LXR agonists include those involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and those involved in fatty acid synthesis, like sterol regulatory element-binding protein 1c (SREBP-1c). Conversely, LXR activation can also transrepress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB.

References

Application Notes and Protocols: LXR Agonists in Animal Models of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Liver X Receptor (LXR) agonists in preclinical animal models of atherosclerosis. The information compiled from recent scientific literature is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of LXR agonists.

Introduction to LXR Agonists in Atherosclerosis

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Their endogenous agonists are oxysterols, which are oxidized derivatives of cholesterol.[1][2] Activation of LXRs has been shown to be a promising therapeutic strategy for atherosclerosis due to their dual beneficial effects: promoting reverse cholesterol transport and suppressing inflammation.

Synthetic LXR agonists, such as T0901317 and GW3965, have been extensively studied in various animal models of atherosclerosis, primarily in apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice. These studies have consistently demonstrated that LXR activation leads to a significant reduction in atherosclerotic lesion formation.

The primary mechanisms underlying the anti-atherogenic effects of LXR agonists include:

-

Enhanced Reverse Cholesterol Transport (RCT): LXR activation upregulates the expression of key genes involved in cholesterol efflux from macrophages, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). This process facilitates the removal of excess cholesterol from foam cells within atherosclerotic plaques, thereby reducing plaque lipid content.

-

Anti-inflammatory Effects: LXRs exert potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in macrophages, a process known as transrepression. This involves the recruitment of corepressors to inflammatory gene promoters, thereby dampening the inflammatory response within the plaque.

Despite their promising anti-atherosclerotic effects, a major challenge with systemic LXR agonists is their tendency to induce hypertriglyceridemia and hepatic steatosis (fatty liver) by upregulating the expression of lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c). Ongoing research focuses on developing selective LXR modulators or targeted delivery systems to separate the beneficial anti-atherosclerotic effects from the adverse lipogenic effects.

LXR Signaling Pathway in Atherosclerosis

Caption: LXR signaling pathways in macrophages and hepatocytes.

Quantitative Data from Animal Studies

The following tables summarize the quantitative effects of commonly used LXR agonists in animal models of atherosclerosis.

Table 1: Effects of LXR Agonists on Atherosclerotic Plaque Area

| LXR Agonist | Animal Model | Duration of Treatment | Dose | Route of Administration | Plaque Area Reduction (%) | Reference |

| T0901317 | ApoE-/- mice | 14 weeks (prevention) | 10 mg/kg/day | Oral gavage | 64.2 | |

| ApoE-/- mice | 6 weeks (treatment) | 10 mg/kg/day | Oral gavage | 58.3 | ||

| LDLR-/- mice | 8 weeks | 10 mg/kg/day | Oral gavage | ~70 | ||

| ApoE-/- mice | 6 weeks | 1.5 mg/kg (3x/week) | Not specified | Not significant alone | ||

| GW3965 | LDLR-/- mice (male) | 12 weeks | 10 mg/kg/day | In diet | 53 | |

| LDLR-/- mice (female) | 12 weeks | 10 mg/kg/day | In diet | 34 | ||

| ApoE-/- mice (male) | 12 weeks | 10 mg/kg/day | In diet | 47 | ||

| DMHCA | ApoE-/- mice | 11 weeks | Not specified | Not specified | Significant reduction |

Table 2: Effects of LXR Agonists on Plasma Lipid Profiles

| LXR Agonist | Animal Model | Total Cholesterol | HDL Cholesterol | Triglycerides | Reference |

| T0901317 | ApoE-/- mice | Markedly increased | Markedly increased | Markedly increased | |

| LDLR-/- mice | Decreased | Increased | Increased | ||

| C57Bl/6 mice | Not specified | Dose-dependent increase | 2- to 3-fold increase | ||

| GW3965 | LDLR-/- mice | ~20% reduction | No significant change | Not specified | |

| ApoE-/- mice | No significant change | Increased | Significantly increased | ||

| DMHCA | ApoE-/- mice | Not specified | Not specified | No increase |

Experimental Protocols

Protocol 1: Evaluation of an LXR Agonist in a Prevention Model of Atherosclerosis in ApoE-/- Mice

This protocol is designed to assess the ability of an LXR agonist to prevent or slow the development of atherosclerosis.

1. Animal Model and Diet:

- Animals: Male ApoE-/- mice, 6-8 weeks old.

- Diet: High-fat/high-cholesterol diet (e.g., 21% fat, 0.15-0.25% cholesterol) to induce atherosclerosis.

2. Experimental Groups (n=10-15 mice per group):

- Group 1 (Control): ApoE-/- mice on a high-fat diet receiving vehicle.

- Group 2 (Treatment): ApoE-/- mice on a high-fat diet receiving the LXR agonist.

3. Drug Administration:

- LXR Agonist: e.g., T0901317 or GW3965.

- Dose: 10 mg/kg/day (can be adjusted based on the specific compound).

- Route: Oral gavage or formulated in the diet.

- Duration: 12-16 weeks, starting at the same time as the high-fat diet.